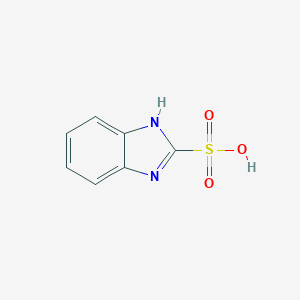

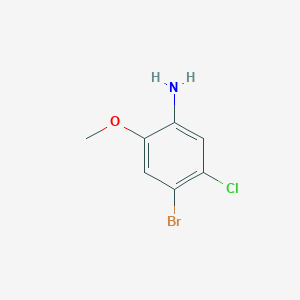

4-溴-5-氯-2-甲氧基苯胺

描述

Synthesis Analysis

The synthesis of related compounds involves various methods such as mechanochemical green grinding, which is a solvent-free method used to synthesize a Schiff base compound related to the target molecule . Another method includes a three-step process of cyclization, nitrification, and chlorination to synthesize a quinoline derivative starting from 4-methoxyaniline . Additionally, the synthesis of 2-bromo-4-methoxyaniline in ionic liquid has been reported, which offers environmental benefits and high yield . These methods suggest that the synthesis of 4-Bromo-5-chloro-2-methoxyaniline could potentially be achieved through similar processes, with adjustments for the specific substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as XRD, IR, MS, and NMR spectroscopy . The crystal structure of some 4-phenoxyanilines has been compared, showing isostructural properties among different halogenated derivatives . This information can be useful in predicting the molecular structure of 4-Bromo-5-chloro-2-methoxyaniline, as it may share similar structural characteristics with the compounds studied.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo various reactions such as allylic bromination, which has been used to synthesize a series of brominated ketones . These reactions are regiospecific and can lead to high-purity products. The chemical reactivity of 4-Bromo-5-chloro-2-methoxyaniline could be inferred based on these related studies, suggesting potential for further functionalization and use in heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the Schiff base compound synthesized through green grinding was obtained as bright red crystals, indicating its solid-state form and potential for crystallinity . The urease inhibitory activity and antioxidant potential of this compound were also assessed, showing considerable biological activity . These findings provide a basis for understanding the potential properties of 4-Bromo-5-chloro-2-methoxyaniline, which may also exhibit unique biological activities and solid-state properties.

科学研究应用

药物合成密切相关的化合物 5-溴-2-氯-4-(甲氧羰基)苯甲酸是 SGLT2 抑制剂合成的关键中间体,SGLT2 抑制剂是对糖尿病治疗有希望的一类化合物。这一过程证明了溴-氯-甲氧基苯胺衍生物在治疗剂开发中的效用,突出了它们在旨在提高产量和降低成本的有效合成路线中的作用 (Zhang et al., 2022).

材料科学和化学卤代苯胺的合成及其后续功能化已被探索用于各种应用,包括开发新材料和催化剂。例如,使用类似化合物对芳基卤代物和芳基三氟甲磺酸酯进行钯催化的胺化反应,证明了这些分子在创建复杂结构方面的多功能性,这可能成为设计具有特定性质的新材料的关键 (Wolfe & Buchwald, 2003).

抗病毒研究卤代嘧啶类化合物(可以使用涉及卤代苯胺衍生物的过程合成)已显示出对逆转录病毒(包括 HIV)的显着抑制活性。这表明 4-溴-5-氯-2-甲氧基苯胺和类似化合物在抗病毒剂合成中的潜力,突出了它们在药物化学中的重要性 (Hocková et al., 2003).

染料和荧光材料的合成如涉及类似卤代苯胺的研究所示,4-溴-5-氯-2-甲氧基苯胺等化合物有可能用于染料和荧光材料的合成。卤原子引入的结构修饰可以显着改变这些化合物的物理光学性质,使其适用于染料敏化太阳能电池、有机发光二极管 (OLED) 和生物研究中的荧光标记 (Tsuchimoto et al., 2016).

腐蚀抑制对噻吩衍生物的研究(可由溴-氯-甲氧基苯胺合成)表明,它们可用作金属的腐蚀抑制剂,显示出有希望的结果。这表明 4-溴-5-氯-2-甲氧基苯胺在开发新的防腐材料方面具有潜在的应用,有助于延长金属在各种工业应用中的寿命和耐用性 (Assad et al., 2015).

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

属性

IUPAC Name |

4-bromo-5-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHFCTQXBMGLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629464 | |

| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-2-methoxyaniline | |

CAS RN |

102170-53-6 | |

| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-chloro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。